molecular formula C10H21NO B13198137 1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol

1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol

Cat. No.: B13198137
M. Wt: 171.28 g/mol
InChI Key: ZTLMURCERRFDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol is a cyclopentanol derivative featuring a 2-ethyl substituent and a 1-aminopropan-2-yl group at positions 2 and 1 of the cyclopentane ring, respectively. Its structure combines a hydroxyl group, a branched aminoalkyl chain, and an ethyl group, which collectively influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-2-ethylcyclopentan-1-ol

InChI

InChI=1S/C10H21NO/c1-3-9-5-4-6-10(9,12)8(2)7-11/h8-9,12H,3-7,11H2,1-2H3

InChI Key

ZTLMURCERRFDLO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC1(C(C)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylcyclopentanone with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, followed by the final coupling reaction and purification. The use of advanced techniques like high-performance liquid chromatography (HPLC) can help in achieving high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-ethylcyclopentanone.

    Reduction: Formation of 1-(1-Aminopropan-2-yl)-2-ethylcyclopentane.

    Substitution: Formation of N-alkyl derivatives.

Scientific Research Applications

1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Chain Length: The substitution of a 1-aminobutan-2-yl group (4 carbons) in increases hydrophobicity compared to the shorter 1-aminopropan-2-yl group in the target compound.
  • Functional Groups: The aromatic ether in introduces π-π interactions, diverging from the cyclopentanol core’s hydrogen-bonding capability.

Physicochemical Properties

  • Solubility: The hydroxyl and amino groups in 1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol likely confer moderate water solubility, whereas ethyl and branched substituents (e.g., ) increase lipophilicity.
  • Boiling Point: No direct data are available for the target compound, but analogs like (MW 185.31 g/mol) suggest higher boiling points due to increased molecular weight and branching.
  • Stability: Amino alcohols are generally sensitive to oxidation; the ethyl group in the target compound may enhance stability compared to shorter-chain analogs .

Material Science

  • Ligand Design: Analogous amino alcohols (e.g., ) are precursors for Schiff base ligands in catalytic metal complexes. The target compound’s branched structure could optimize ligand-metal coordination.

Agrochemicals

  • Pesticide Intermediates: Cyclopentanol derivatives with aminoalkyl chains are explored for pesticidal activity; substituent length and branching affect target specificity .

Biological Activity

1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an aminopropyl group attached to a cyclopentanol structure, which contributes to its biological activity. The presence of both amino and hydroxyl groups enhances its ability to interact with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of 1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol is primarily attributed to its interactions with various enzymes and receptors:

  • Enzyme Substrate Interaction : The compound can act as a substrate for specific enzymes, leading to the formation of active metabolites that may exert pharmacological effects.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways and physiological responses. This interaction can modulate enzyme activity, potentially affecting metabolic processes.

Biological Activity Data

Research has shown that compounds similar to 1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol exhibit various biological activities, including:

Activity Description Reference
AntimicrobialExhibits activity against certain bacterial strains, possibly through disruption of cell wall synthesis.
AnticancerSome derivatives have shown cytotoxic effects in cancer cell lines, inducing apoptosis.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways, potentially altering drug metabolism.
NeuroprotectiveMay protect neuronal cells from oxidative stress and apoptosis in neurodegenerative models.

Case Study 1: Antimicrobial Activity

In a study involving Pseudomonas putida, it was found that 1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol could be metabolized into active forms that inhibited bacterial growth. This suggests potential applications in developing antimicrobial agents.

Case Study 2: Anticancer Properties

A derivative of the compound was tested on FaDu hypopharyngeal tumor cells, showing significant cytotoxicity compared to standard chemotherapy agents like bleomycin. The study highlighted the importance of the compound's three-dimensional structure in enhancing binding affinity to target proteins involved in cancer progression.

Research Findings

Recent studies have identified several key findings regarding the biological activity of 1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol:

  • Metabolic Pathways : The compound is metabolized by various microbial strains, producing intermediates that may have their own biological activities. For instance, Pseudomonas sp. P6 demonstrated the ability to utilize 1-amino alcohols via O-phosphate intermediates, leading to the production of propionaldehyde and propionate as metabolic byproducts .
  • Enzymatic Studies : Enzymes such as amino alcohol kinase were shown to facilitate the conversion of 1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol into more reactive forms, indicating its potential role in metabolic engineering applications .
  • Therapeutic Potential : The compound's ability to inhibit specific enzymes linked to cancer progression suggests it could be further developed as a therapeutic agent for cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.